3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Overview
Description
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclo[222]octane core with various functional groups attached
Scientific Research Applications
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: The compound could be used in the production of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the thiophene ring: This step often involves a cyclization reaction using sulfur-containing reagents.
Functional group modifications: Various functional groups are introduced through standard organic reactions such as amination, acylation, and carboxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups.
Thiophene derivatives: Compounds containing the thiophene ring with various substituents.
Uniqueness
The uniqueness of 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c19-15(21)14-10-2-1-3-11(10)25-17(14)20-16(22)12-8-4-6-9(7-5-8)13(12)18(23)24/h8-9,12-13H,1-7H2,(H2,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQHTGLSXPHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3C4CCC(C3C(=O)O)CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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